molecular formula C14H18ClN3O3 B7755641 Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate

Cat. No.: B7755641
M. Wt: 311.76 g/mol
InChI Key: RMPNHIWHFQWDNZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate is an organic compound with a complex structure that includes an ethyl ester, a hydrazone, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate typically involves the reaction of ethyl acetoacetate with 2-chlorophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-({[(2-chlorophenyl)amino]acetyl}hydrazono)butanoate can be compared with similar compounds such as:

    Ethyl 3-({[(2-bromophenyl)amino]acetyl}hydrazono)butanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-({[(2-fluorophenyl)amino]acetyl}hydrazono)butanoate: Similar structure but with a fluorine atom instead of chlorine.

These similar compounds may exhibit different reactivity and biological activities due to the presence of different halogen atoms, highlighting the unique properties of this compound.

Properties

IUPAC Name

ethyl (3E)-3-[[2-(2-chloroanilino)acetyl]hydrazinylidene]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-3-21-14(20)8-10(2)17-18-13(19)9-16-12-7-5-4-6-11(12)15/h4-7,16H,3,8-9H2,1-2H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNHIWHFQWDNZ-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CNC1=CC=CC=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CNC1=CC=CC=C1Cl)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.